2-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide
Description
2-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide: is an organic compound with the molecular formula C16H15BrN2O It is a derivative of benzohydrazide, featuring a bromine atom and a substituted phenyl group
Properties
Molecular Formula |
C16H15BrN2O |
|---|---|
Molecular Weight |
331.21 g/mol |
IUPAC Name |
2-bromo-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O/c1-11-7-9-13(10-8-11)12(2)18-19-16(20)14-5-3-4-6-15(14)17/h3-10H,1-2H3,(H,19,20)/b18-12+ |
InChI Key |
WYWVBUSLDKWHJC-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=CC=C2Br)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 4-methylacetophenone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Condensation: Acid catalysts like hydrochloric acid or sulfuric acid under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzohydrazides.
Condensation Products: Hydrazones and related derivatives.
Oxidation Products: Corresponding oxides.
Reduction Products: Amines and related compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Antimicrobial Agents: Investigated for potential antimicrobial properties.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-bromo-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide
- 4-bromo-N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy vs. methyl groups) can lead to variations in chemical reactivity and biological activity.
- Chemical Properties: Similar compounds may have different solubility, stability, and reactivity profiles.
- Biological Activity: Variations in substituents can affect the compound’s ability to interact with biological targets, leading to differences in efficacy and potency.
Biological Activity
2-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide is an organic compound belonging to the hydrazone class, characterized by its unique structural features including a bromine atom, a benzohydrazide moiety, and an ethylidene linkage with a para-methylphenyl group. Its molecular formula is C16H15BrN2O, and it has a molecular weight of 331.21 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-bromobenzohydrazide and 4-methylacetophenone. The general procedure includes:
- Reagents : 4-bromobenzohydrazide and 4-methylacetophenone.
- Conditions : The reaction is usually conducted in an organic solvent like acetone under reflux conditions.
- Purification : The product is purified through recrystallization from suitable solvents.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound could be as effective as standard antibiotics .
Anticancer Potential
Research into the anticancer properties of this compound has revealed its ability to induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it may act by inhibiting specific enzymes involved in cancer cell proliferation. For instance, it has been reported to have an IC50 value of approximately 17.1 µM against certain cancer cell lines, indicating potent activity .
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the structure of this compound may enhance its biological activity compared to other halogenated analogs. A comparative analysis with similar compounds reveals:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-chloro-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide | Chlorine instead of bromine | Potentially different reactivity due to chlorine's electronegativity |
| 2-iodo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide | Iodine instead of bromine | May exhibit distinct biological activities due to iodine's larger size |
| N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide | No halogen substituent | Focus on methoxy group impacts solubility and reactivity |
This table illustrates how variations in halogen substituents can influence the biological properties of hydrazone derivatives.
Case Studies
Several case studies have explored the biological activity of hydrazones, including derivatives similar to this compound:
- Study on Antibacterial Activity : A study demonstrated that hydrazone derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds showing MIC values comparable to standard antibiotics .
- Enzyme Inhibition Studies : Another research focused on enzyme inhibition mechanisms, revealing that certain hydrazones could inhibit key enzymes involved in bacterial fatty acid synthesis, thereby supporting their potential as antibiotic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
